1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid 1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2344681-30-5
VCID: VC4251975
InChI: InChI=1S/C23H24N2O4/c26-21(27)23(9-10-23)25-13-11-24(12-14-25)22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,27)
SMILES: C1CC1(C(=O)O)N2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C23H24N2O4
Molecular Weight: 392.455

1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid

CAS No.: 2344681-30-5

Cat. No.: VC4251975

Molecular Formula: C23H24N2O4

Molecular Weight: 392.455

* For research use only. Not for human or veterinary use.

1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid - 2344681-30-5

Specification

CAS No. 2344681-30-5
Molecular Formula C23H24N2O4
Molecular Weight 392.455
IUPAC Name 1-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C23H24N2O4/c26-21(27)23(9-10-23)25-13-11-24(12-14-25)22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,27)
Standard InChI Key CQMMNODBUHOVDZ-UHFFFAOYSA-N
SMILES C1CC1(C(=O)O)N2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid is a complex organic compound that integrates several functional groups, making it of significant interest in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a cyclopropane ring, a piperazine moiety, and a fluorenylmethoxycarbonyl (Fmoc) protective group. Its unique structure allows for various applications in scientific research, particularly in drug development and synthesis.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the search results, but it is a complex organic compound.

  • Molecular Weight: Approximately 420.45 g/mol.

Functional Groups

  • Cyclopropane Ring: Provides a rigid, three-membered ring structure.

  • Piperazine Moiety: A six-membered ring containing two nitrogen atoms, often involved in biological interactions.

  • Fluorenylmethoxycarbonyl (Fmoc) Group: A protective group commonly used in peptide synthesis to protect amino groups.

Synthesis and Purification

The synthesis of 1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid typically involves several steps, including the introduction of the Fmoc group and the formation of the cyclopropane ring. These synthetic routes may require optimization to improve yield and purity, often utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Applications in Research

This compound is primarily used in medicinal chemistry and organic synthesis. Its unique structure makes it suitable for drug development, where it can be modified to interact with specific biological targets. Additionally, the presence of the Fmoc group suggests potential applications in peptide synthesis, similar to other Fmoc-protected compounds.

Comparison with Similar Compounds

Similar compounds, such as 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, are used in peptide synthesis due to their ability to protect amino groups during synthesis. Another related compound, 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-oxazole-4-carboxylic acid, shares the Fmoc group but differs in its oxazole ring .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Use
1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acidNot specifiedApproximately 420.45Medicinal chemistry, organic synthesis
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acidC21H22N2O4Not specifiedPeptide synthesis
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-oxazole-4-carboxylic acidC23H21N3O5419.4Organic synthesis

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